3-(2,3-Dimethylphenyl)pentane-2,4-dione
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Overview
Description
3-(2,3-Dimethylphenyl)pentane-2,4-dione is an organic compound with the molecular formula C13H16O2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)pentane-2,4-dione typically involves the reaction of 2,3-dimethylbenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and dehydration steps. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced separation techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form coordination complexes with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A structurally similar compound with two methyl groups on the pentane-2,4-dione backbone.
2,4-Pentanedione:
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridinyl group instead of the dimethylphenyl group.
Uniqueness
3-(2,3-Dimethylphenyl)pentane-2,4-dione is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
112011-96-8 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-8-6-5-7-12(9(8)2)13(10(3)14)11(4)15/h5-7,13H,1-4H3 |
InChI Key |
DOAYSBAFZZXGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)C)C(=O)C)C |
Origin of Product |
United States |
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